Ortho-Nitro vs. Meta/ Para-Nitro Isomers: Impact on Kinase Inhibitory Activity
The ortho-nitro substitution pattern of CAS 328541-44-2 provides a distinct pharmacophore geometry compared to its meta- and para-nitro analogs (e.g., CAS 303086-56-8 and CAS 303087-91-4). While direct quantitative data for this specific compound is not publicly available in peer-reviewed literature, the class-level structure-activity relationships (SAR) for aryloxyacetyl hydrazones indicate that ortho-substitution can significantly alter kinase inhibition potency. Related compounds in the same patent family (US8796310) with the 2-naphthyloxy acetohydrazide core have demonstrated IC50 values as low as 0.5 nM against spleen tyrosine kinase (SYK), a level of potency that is highly sensitive to structural modification [1]. The key differentiation is that the ortho-nitro group can form an intramolecular hydrogen bond with the hydrazone NH, locking the molecule in a conformation that is distinct from the meta and para isomers, thereby affecting target binding.
| Evidence Dimension | Bioactive conformation and expected kinase inhibitory activity |
|---|---|
| Target Compound Data | Ortho-nitro; potential for intramolecular H-bonding; linked to SYK-inhibitory chemotype |
| Comparator Or Baseline | Meta-nitro (CAS 303086-56-8) and para-nitro (CAS 303087-91-4) isomers; no publicly reported SYK IC50 data |
| Quantified Difference | Not directly quantifiable due to lack of publicly available head-to-head data; potency inferred from class-leading analogs (IC50 ~0.5 nM for closely related chemotypes) |
| Conditions | Comparative structural analysis; SYK inhibition assay context from patent literature (US8796310) |
Why This Matters
For a scientific user screening for SYK inhibitors, selecting the ortho-nitro isomer is a critical variable, as even minor changes in substituent position can result in orders-of-magnitude loss in potency, a risk documented across kinase inhibitor SAR.
- [1] BindingDB Entry BDBM127953. US8796310, 2::US8796310, 8. Affinity Data IC50: 0.5 nM against recombinant human GST-hSyk fusion protein. View Source
